![molecular formula C18H27N3O4S B5612814 (4aS*,7aR*)-4-(2-methoxyethyl)-N-(2-phenylethyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5612814.png)
(4aS*,7aR*)-4-(2-methoxyethyl)-N-(2-phenylethyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide
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Overview
Description
This compound belongs to a class of molecules that include various heterocycles, such as pyrazine, thiadiazine, and pyridazine derivatives. These molecules are known for their diverse chemical and biological properties and are subjects of ongoing research.
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions, including cycloadditions and rearrangements. For instance, the synthesis of thiadiazabicyclo[3.1.0]hexene derivatives involves cycloaddition of azides to isothiazole dioxides followed by thermal rearrangements to produce derivatives of 1,2-thiazete dioxide and 1,2,6-thiadiazine dioxide (Clerici et al., 1996).
properties
IUPAC Name |
(4aR,7aS)-1-(2-methoxyethyl)-6,6-dioxo-N-(2-phenylethyl)-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4S/c1-25-12-11-20-9-10-21(17-14-26(23,24)13-16(17)20)18(22)19-8-7-15-5-3-2-4-6-15/h2-6,16-17H,7-14H2,1H3,(H,19,22)/t16-,17+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKEZQBOWZAELAQ-SJORKVTESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCN(C2C1CS(=O)(=O)C2)C(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN1CCN([C@@H]2[C@H]1CS(=O)(=O)C2)C(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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